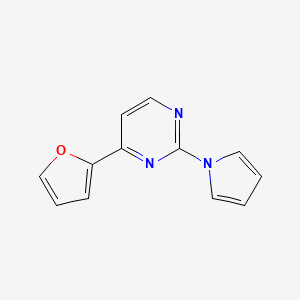
N-(6-acetamido-1,3-benzothiazol-2-yl)-1,3-benzothiazole-6-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(6-acetamido-1,3-benzothiazol-2-yl)-1,3-benzothiazole-6-carboxamide is a compound used for scientific research . It is also known by registry numbers ZINC000000096479 .
Molecular Structure Analysis
The molecular formula of a similar compound, N-(6-Acetamido-1,3-benzothiazol-2-yl)nicotinamide, is C15H12N4O2S . The average mass is 312.346 Da and the monoisotopic mass is 312.068085 Da .Aplicaciones Científicas De Investigación
Antimicrobial Activity
N-(6-acetamido-1,3-benzothiazol-2-yl)-1,3-benzothiazole-6-carboxamide and its derivatives have been extensively studied for their antimicrobial properties. Research indicates that these compounds exhibit potent activity against various bacterial and fungal species, including pathogens and food contaminating species. This is particularly notable in the context of addressing plant, animal, and human pathogens. For instance, certain synthesized compounds within this chemical group demonstrated significant inhibition of microbial growth, indicating their potential as antimicrobial agents (Incerti et al., 2017).
Diuretic Activity
Some derivatives of N-(6-acetamido-1,3-benzothiazol-2-yl)-1,3-benzothiazole-6-carboxamide have shown promising diuretic activity. The synthesis of specific derivatives led to the identification of compounds with notable in vivo diuretic effects. This suggests potential therapeutic applications in conditions requiring diuresis (Yar & Ansari, 2009).
Anticancer and Anti-Inflammatory Activity
Several studies have investigated the anticancer and anti-inflammatory potential of N-(6-acetamido-1,3-benzothiazol-2-yl)-1,3-benzothiazole-6-carboxamide derivatives. Research demonstrates that these compounds exhibit inhibitory effects on various cancer cell lines. This is particularly significant in the search for novel anticancer agents. Additionally, certain compounds within this group have shown excellent anti-inflammatory activity, further underscoring their potential in therapeutic applications (Ghule, Deshmukh, & Chaudhari, 2013).
Antioxidant Properties
The antioxidant properties of N-(6-acetamido-1,3-benzothiazol-2-yl)-1,3-benzothiazole-6-carboxamide derivatives have been a subject of research as well. These compounds have been tested for their radical scavenging activities, with several exhibiting moderate to significant effects. This research suggests potential for these compounds in combating oxidative stress-related disorders (Ahmad et al., 2012).
Pharmacological Synthesis and Characterization
The synthesis and characterization of N-(6-acetamido-1,3-benzothiazol-2-yl)-1,3-benzothiazole-6-carboxamide derivatives have been extensively studied, with a focus on understanding their pharmacological properties. This includes the examination of various derivatives for their therapeutic potentials, offering insights into their molecular structures and efficacy in various biological activities (Stec et al., 2011).
Mecanismo De Acción
Propiedades
IUPAC Name |
N-(6-acetamido-1,3-benzothiazol-2-yl)-1,3-benzothiazole-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N4O2S2/c1-9(22)19-11-3-5-13-15(7-11)25-17(20-13)21-16(23)10-2-4-12-14(6-10)24-8-18-12/h2-8H,1H3,(H,19,22)(H,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUDGIZVUZYYZNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC4=C(C=C3)N=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-acetamido-1,3-benzothiazol-2-yl)-1,3-benzothiazole-6-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-4-(N,N-diallylsulfamoyl)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2426947.png)


![2-(4-methylphenoxy)-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]acetamide](/img/structure/B2426950.png)







![2-(4-methylstyryl)-1-[3-(trifluoromethyl)benzyl]-1H-1,3-benzimidazole](/img/structure/B2426966.png)

